2-methyl-N-(4-{[(2-methylfuran-3-yl)carbonyl]amino}benzyl)furan-3-carboxamide
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Overview
Description
2-METHYL-N-{[4-(2-METHYLFURAN-3-AMIDO)PHENYL]METHYL}FURAN-3-CARBOXAMIDE is a complex organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-N-{[4-(2-METHYLFURAN-3-AMIDO)PHENYL]METHYL}FURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method involves the initial formation of the furan ring, followed by the introduction of the amido and carboxamide groups. Key steps may include:
Formation of the Furan Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.
Carboxamidation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-N-{[4-(2-METHYLFURAN-3-AMIDO)PHENYL]METHYL}FURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the furan ring to dihydrofuran or tetrahydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
2-METHYL-N-{[4-(2-METHYLFURAN-3-AMIDO)PHENYL]METHYL}FURAN-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a pharmaceutical agent due to its unique structural features.
Materials Science: The compound’s stability and reactivity make it suitable for use in the development of advanced materials.
Biological Studies: Its interactions with biological molecules can be studied to understand its potential as a therapeutic agent.
Industrial Applications: It can be used as a precursor for the synthesis of other valuable compounds in the chemical industry.
Mechanism of Action
The mechanism of action of 2-METHYL-N-{[4-(2-METHYLFURAN-3-AMIDO)PHENYL]METHYL}FURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran: A simpler furan derivative with applications in fuel and chemical synthesis.
Furan-3-carboxamide: A related compound with a similar core structure but different functional groups.
Uniqueness
2-METHYL-N-{[4-(2-METHYLFURAN-3-AMIDO)PHENYL]METHYL}FURAN-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it distinct from simpler furan derivatives and potentially more versatile in its applications.
Properties
Molecular Formula |
C19H18N2O4 |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-methyl-N-[[4-[(2-methylfuran-3-carbonyl)amino]phenyl]methyl]furan-3-carboxamide |
InChI |
InChI=1S/C19H18N2O4/c1-12-16(7-9-24-12)18(22)20-11-14-3-5-15(6-4-14)21-19(23)17-8-10-25-13(17)2/h3-10H,11H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
MJCXNIIRQZNNCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC=C(C=C2)NC(=O)C3=C(OC=C3)C |
Origin of Product |
United States |
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